LY518674 LY518674 LY518674 has been used in trials studying the treatment of Metabolic Syndrome X.
Brand Name: Vulcanchem
CAS No.: 425671-29-0
VCID: VC0534105
InChI: InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29)
SMILES: CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol

LY518674

CAS No.: 425671-29-0

Cat. No.: VC0534105

Molecular Formula: C23H27N3O4

Molecular Weight: 409.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LY518674 - 425671-29-0

Specification

CAS No. 425671-29-0
Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
IUPAC Name 2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid
Standard InChI InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29)
Standard InChI Key PNHFDVSKDSLUFH-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2C(=O)N=C(N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O
SMILES CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O
Appearance Solid powder

Introduction

Mechanism of Action and Pharmacological Profile

PPAR-α activation by LY518674 induces transcriptional regulation of genes involved in fatty acid oxidation, lipoprotein lipase activity, and apolipoprotein synthesis . Unlike fibrates, which exhibit weaker PPAR-α agonism and off-target effects, LY518674’s selectivity enhances triglyceride clearance via upregulation of lipoprotein lipase and suppression of apolipoprotein C-III (apoC-III), an inhibitor of lipolysis . This mechanism reduces very-low-density lipoprotein cholesterol (VLDL-C) by accelerating VLDL apoB-100 fractional catabolic rates (FCR) .

Key Pharmacodynamic Properties

  • PPAR-α Selectivity: 300-fold greater for PPAR-α vs. PPAR-γ .

  • Triglyceride Reduction: 23–38% decrease in VLDL-C and plasma triglycerides in human trials .

  • HDL-C Modulation: Despite increasing apolipoprotein A-I (apoA-I) production by 31%, HDL-C levels remain unchanged due to concurrent increases in apoA-I clearance .

Preclinical Studies and Animal Models

In human apoA-I transgenic mice, LY518674 increased HDL-C and apoA-I levels more effectively than fenofibrate . Dose-response studies in dyslipidemic models revealed a paradoxical loss of efficacy at higher doses, a phenomenon later observed in human trials . Preclinical kinetic studies demonstrated that LY518674 enhances reverse cholesterol transport by upregulating ATP-binding cassette transporter A1 (ABCA1), though this effect was offset by accelerated HDL particle clearance .

Clinical Trials and Human Studies

Phase II Trials in Metabolic Syndrome

A randomized, double-blind, placebo-controlled study (n=28) evaluated LY518674 (100 µg/day) in patients with metabolic syndrome and low HDL-C (<40 mg/dL) . After 8 weeks, treatment resulted in:

  • VLDL-C Reduction: −38% (P=0.002)

  • Triglyceride Reduction: −23% (P=0.002)

  • ApoA-I Production: +31% (P<0.0001), counterbalanced by a 33% increase in apoA-I FCR .

Table 1: Lipid Profile Changes in LY518674-Treated Subjects

ParameterLY518674 (n=13)Placebo (n=15)P Value
VLDL-C (% change)−36%+8%0.002
Triglycerides (% change)−30%+7%0.002
HDL-C (% change)−1%−3%0.31
LDL-C (% change)+5%+8%0.99

Data sourced from

Comparative Trials with Fenofibrate

A multicenter trial (n=309) comparing LY518674 (10–100 µg) to fenofibrate (200 mg) found no significant differences in triglyceride reduction or HDL-C elevation . Notably, LY518674 increased LDL-C more than fenofibrate, raising concerns about its atherogenic potential .

Effects on Lipid Metabolism and Apolipoproteins

LY518674’s dual impact on apolipoprotein production and clearance underscores its complex pharmacology:

  • ApoA-I Dynamics: Increased production rate (+31%) but elevated FCR (+33%) nullified plasma apoA-I changes .

  • ApoA-II Dynamics: Production rose by 71%, outpacing FCR increases (+25%), leading to a net 25% increase in plasma apoA-II .

  • ApoC-III Suppression: Reduced apoC-III levels (−32%, P<0.0001) enhanced VLDL lipolysis .

Table 2: Apolipoprotein Kinetic Parameters

ParameterLY518674 (% Change)Placebo (% Change)P Value
ApoA-I Production+31%+6%<0.0001
ApoA-I FCR+33%+2%0.002
ApoA-II Production+71%+9%<0.0001
ApoA-II FCR+25%+3%<0.0001

Data sourced from

Comparative Analysis with Fibrates

Despite its superior potency, LY518674 failed to outperform fenofibrate in head-to-head trials . Both agents similarly reduced triglycerides (−30% vs. −28%) and raised HDL-C (+5% vs. +6%), but LY518674’s LDL-C increase (+5% vs. −3%) and lack of HDL-C net gain limited its advantage .

Synthesis and Chemical Properties

LY518674 is synthesized via a convergent route featuring a novel acid-mediated triazolone cyclization . Key steps include:

  • Dianion Alkylation: Regioselective functionalization of 4-hydroxyphenylbutyric acid.

  • Urea Installation: Solvent-dependent coupling of protected hydrazine.

  • Triazolone Formation: Sulfonic acid-catalyzed cyclization (yield: 32.5% over 8 steps) .

Chemical Formula: C23H27N3O4
Molecular Weight: 409.48 g/mol
Solubility: 250 mg/mL in DMSO .

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